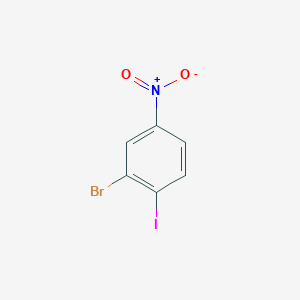

2-Bromo-1-iodo-4-nitrobenzene

Overview

Description

2-Bromo-1-iodo-4-nitrobenzene is an organic compound with the molecular formula C₆H₃BrINO₂ It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-iodo-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-iodo-4-nitrobenzene, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-cyano-1-iodo-4-nitrobenzene when using potassium cyanide.

Reduction: 2-Bromo-1-iodo-4-aminobenzene is formed when the nitro group is reduced.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

2-Bromo-1-iodo-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of reaction mechanisms.

Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-4-nitrobenzene involves its interaction with various molecular targets. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine and iodine atoms can participate in halogen bonding, affecting the compound’s overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-nitrobenzene: Similar structure but lacks the iodine atom.

1-Iodo-4-nitrobenzene: Similar structure but lacks the bromine atom.

2-Bromo-4-iodo-1-nitrobenzene: Positional isomer with different substitution pattern

Uniqueness

2-Bromo-1-iodo-4-nitrobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents with the nitro group makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Bromo-1-iodo-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, iodine, and nitro functional groups attached to a benzene ring. Its molecular formula is CHBrINO, with a molecular weight of 327.9 g/mol. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and potential biological activities.

The primary mode of action for this compound involves electrophilic aromatic substitution . This reaction occurs when the electron-rich benzene ring interacts with electrophiles, leading to the substitution of hydrogen atoms with bromine and iodine. The nitro group further influences the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry.

Antimicrobial Properties

Research indicates that halogenated nitrobenzenes, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogens enhances the lipophilicity and reactivity of the compounds, contributing to their antimicrobial efficacy.

Anticancer Activity

Studies have suggested that nitroaromatic compounds possess anticancer properties. For instance, derivatives of nitrobenzene have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage mechanisms. The specific role of this compound in anticancer activity remains an area for further investigation; however, its structural analogs have demonstrated promising results in preclinical models .

Neuroprotective Effects

Emerging research also highlights the neuroprotective potential of bioactive compounds related to nitrobenzenes. Compounds similar to this compound may modulate neuroinflammatory processes and offer protection against ischemic injury. This activity is particularly relevant in the context of neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

In a comparative study examining various halogenated nitrobenzenes, this compound was tested against a panel of microbial pathogens. Results indicated a minimum inhibitory concentration (MIC) value comparable to other known antimicrobial agents, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed on human cancer cell lines using this compound. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant activity against breast and colon cancer cells. These findings support further exploration into its mechanism of action and potential therapeutic applications.

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are common synthetic applications of 2-Bromo-1-iodo-4-nitrobenzene in cross-coupling reactions?

- Answer: This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its two halogen substituents (Br and I), enabling selective substitution. For example:

- Reaction with pyridine-3-boronic acid yields 3-(2'-Bromo-4'-nitrophenyl)pyridine (40% yield) via iodine substitution .

- Coupling with phenyl boronic acid produces 2-Bromo-4-nitrobiphenyl (66% yield), retaining bromine for further functionalization .

- Pyridine-4-boronic acid reacts to form 4-(2'-Bromo-4'-nitrophenyl)pyridine (55% yield), demonstrating versatility in aryl coupling .

Q. How is this compound characterized spectroscopically?

- Answer: Key techniques include:

- 1H NMR : Peaks at δ 8.56 (d, J = 2.2 Hz) and 8.22 (dd, J = 8.5, 2.2 Hz) for aromatic protons adjacent to nitro and halogen groups .

- HRMS : Molecular ion peaks at m/z 265 (81M<sup>+</sup>, 35%) and 263 (79M<sup>+</sup>, 35%) confirm isotopic patterns of bromine and iodine .

Q. What purification techniques are effective for isolating derivatives of this compound?

- Answer:

- Column chromatography with hexane/EtOAC (1:1) achieves baseline separation (Rf = 0.14) .

- Crystallization from ethanol/petrol mixtures yields high-purity solids (e.g., mp 84–86°C for 2-Bromo-4-nitrobiphenyl) .

Q. What safety precautions are recommended for handling this compound?

- Answer:

- Avoid ignition sources (sparks, open flames) due to nitro group instability .

- Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation .

Advanced Research Questions

Q. How can competing reactivity between bromine and iodine be controlled in reactions?

- Answer:

- Iodine undergoes oxidative addition with Pd(0) faster than bromine, enabling selective coupling. For example, Suzuki reactions preferentially substitute iodine while retaining bromine for downstream reactions .

- Temperature modulation : Lower temperatures (e.g., 60°C) reduce side reactions involving bromine.

- Ligand choice : Bulky ligands (e.g., SPhos) enhance steric control over metal coordination .

Q. What factors explain yield discrepancies in cross-coupling reactions?

- Answer: Variability arises from:

- Electronic effects : Electron-deficient boronic acids (e.g., pyridine derivatives) reduce yields (40–55%) compared to phenyl boronic acid (66%) due to slower transmetallation .

- Catalyst loading : Optimizing Pd(PPh3)4 to 2–5 mol% balances cost and efficiency.

- Solvent polarity : Polar solvents (e.g., DMF) improve solubility but may promote side reactions .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Answer:

- Heavy-atom phasing : Bromine and iodine enhance phase determination in SHELXD/SHELXE for experimental phasing .

- ORTEP-3 visualizes bond angles and torsion angles, confirming regioselectivity in cross-coupled products .

- SHELXL refinement resolves disorder in nitro or halogen substituents .

Q. What strategies address contradictions in reported reaction outcomes?

- Answer:

- Systematic screening : Vary bases (e.g., K2CO3 vs. Cs2CO3) to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via TLC to isolate intermediates and identify bottlenecks.

- Computational modeling : DFT calculations predict transition states for competing pathways (e.g., iodine vs. bromine substitution) .

Properties

IUPAC Name |

2-bromo-1-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZKENURNQSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285912 | |

| Record name | 2-bromo-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-14-6 | |

| Record name | 7149-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-iodo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.